molecular formula C10H17NO3 B14684860 L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- CAS No. 32909-49-2

L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-

Cat. No.: B14684860
CAS No.: 32909-49-2
M. Wt: 199.25 g/mol
InChI Key: PKLZSYAHHJSOFE-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- is a derivative of the amino acid L-Proline. It is characterized by the presence of a 2,2-dimethyl-1-oxopropyl group attached to the nitrogen atom of the proline ring. This compound has a molecular formula of C10H17NO3 and a molecular weight of 199.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- typically involves the acylation of L-Proline with 2,2-dimethylpropanoic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis, with appropriate scaling up of the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a chiral catalyst in asymmetric synthesis, facilitating the formation of enantiomerically pure products. It can also influence protein folding by stabilizing specific conformations of polypeptide chains .

Comparison with Similar Compounds

Similar Compounds

    L-Proline: The parent compound, lacking the 2,2-dimethyl-1-oxopropyl group.

    N-Acetyl-L-Proline: Another derivative with an acetyl group instead of the 2,2-dimethyl-1-oxopropyl group.

    L-Proline, 1-(2,2-dimethyl-1-oxopropyl)-2-methyl-2-[[(1-methylethyl)amino]carbonyl]hydrazide: A more complex derivative with additional functional groups.

Uniqueness

L-Proline, 1-(2,2-dimethyl-1-oxopropyl)- is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This modification enhances its utility as a chiral catalyst and its potential therapeutic applications .

Properties

CAS No.

32909-49-2

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

(2S)-1-(2,2-dimethylpropanoyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C10H17NO3/c1-10(2,3)9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1

InChI Key

PKLZSYAHHJSOFE-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1CCC[C@H]1C(=O)O

Canonical SMILES

CC(C)(C)C(=O)N1CCCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.